2H-1,3-Benzoxazine-2,4(3H)-dione, 6-chloro-2-thio-
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Overview
Description
6-Chloro-2-thio-2H-1,3-benzoxazine-2,4(3H)-dione is a heterocyclic compound that contains both sulfur and chlorine atoms. It is part of the benzoxazine family, which is known for its diverse chemical properties and applications in various fields such as materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-thio-2H-1,3-benzoxazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with carbon disulfide and chloroacetyl chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-2-thio-2H-1,3-benzoxazine-2,4(3H)-dione may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-thio-2H-1,3-benzoxazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzoxazine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
6-Chloro-2-thio-2H-1,3-benzoxazine-2,4(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Chloro-2-thio-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Thio-2H-1,3-benzoxazine-2,4(3H)-dione: Lacks the chlorine atom, which may affect its reactivity and applications.
6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione: Lacks the sulfur atom, which may influence its chemical properties and biological activity.
Uniqueness
6-Chloro-2-thio-2H-1,3-benzoxazine-2,4(3H)-dione is unique due to the presence of both chlorine and sulfur atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
CAS No. |
7672-94-8 |
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Molecular Formula |
C8H4ClNO2S |
Molecular Weight |
213.64 g/mol |
IUPAC Name |
6-chloro-2-sulfanylidene-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C8H4ClNO2S/c9-4-1-2-6-5(3-4)7(11)10-8(13)12-6/h1-3H,(H,10,11,13) |
InChI Key |
FKTCPMDMVWVZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=S)O2 |
Origin of Product |
United States |
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